molecular formula C14H21N5O B14359912 N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 93895-93-3

N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14359912
CAS No.: 93895-93-3
M. Wt: 275.35 g/mol
InChI Key: CXXIGAKILZGRRY-UHFFFAOYSA-N
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Description

N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolopyrimidines. This class of compounds is known for its diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves the reaction of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol, followed by heating at reflux for an extended period .

Industrial Production Methods

Industrial production methods for N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the enzyme, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .

Properties

CAS No.

93895-93-3

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H21N5O/c1-2-3-7-15-13-11-9-18-19(14(11)17-10-16-13)12-6-4-5-8-20-12/h9-10,12H,2-8H2,1H3,(H,15,16,17)

InChI Key

CXXIGAKILZGRRY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=N1)C3CCCCO3

Origin of Product

United States

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